2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a naphthalene ring substituted with a methoxy group and a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 6-methoxy-2-naphthol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the boron-containing ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.
Major Products
Oxidation: Formation of 6-hydroxy-2-naphthol derivatives.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanoate: Similar structure but lacks the boron-containing dioxaborinane ring.
2-(6-Methoxynaphthalen-2-yl)propanamide: Contains an amide group instead of the dioxaborinane ring.
6-Methoxy-2-naphthol: The parent compound without the boron-containing ring.
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-6-4-13-9-15(18-3)7-5-12(13)8-14/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOHEBPAXNTRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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